molecular formula C6H5NO5S B7810503 5-Methoxy-4-nitrothiophene-2-carboxylic acid

5-Methoxy-4-nitrothiophene-2-carboxylic acid

Cat. No.: B7810503
M. Wt: 203.17 g/mol
InChI Key: SDYMNGIZIXLJJM-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluorobenzaldehyde (C₉H₅FO) is a fluorinated aromatic aldehyde featuring an ethynyl (–C≡CH) substituent at the 2-position and a fluorine atom at the 6-position of the benzaldehyde core. This compound’s structure combines the electron-withdrawing effects of fluorine and the π-electron-rich ethynyl group, making it a versatile intermediate in organic synthesis, particularly in click chemistry, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

5-methoxy-4-nitrothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6-3(7(10)11)2-4(13-6)5(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYMNGIZIXLJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-methoxythiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-nitrothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The major product is 5-methoxy-4-aminothiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives can be formed depending on the reagents used.

Scientific Research Applications

Antibacterial Applications

One of the most significant applications of 5-Methoxy-4-nitrothiophene-2-carboxylic acid is its role in the development of novel antibacterial agents. Recent studies have identified derivatives of nitrothiophene carboxamides, which include this compound, that exhibit potent activity against various bacterial strains, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

Case Study: Nitrothiophene Carboxamide Derivatives

  • Objective : To evaluate the antibacterial efficacy of nitrothiophene carboxamide derivatives.
  • Methodology : A phenotypic screening cascade was employed using efflux-deficient E. coli strains to identify compounds that could overcome efflux pump liabilities.
  • Results : Compounds were found to be bactericidal in vitro and effective in a mouse thigh infection model. The study highlighted that the nitrothiophene moiety is crucial for primary target interaction, demonstrating the importance of structural modifications to enhance activity against resistant strains .

Synthesis of Organic Intermediates

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of benzothiophene amides, which have potential anticancer properties. This compound's ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry .

Synthesis Reference

  • The compound can be synthesized from 5-nitrothiophene-2-carboxaldehyde through established organic reactions, allowing for efficient production of derivatives with varied biological activities .

Ongoing research aims to further explore the potential of this compound and its derivatives in combating antibiotic resistance. The optimization of this compound's structure through computational methods could lead to enhanced efficacy against resistant bacterial strains.

Potential Research Areas

  • Development of prodrugs that require activation by bacterial nitroreductases.
  • Investigation into the mechanism of action against specific bacterial targets.
  • Exploration of additional therapeutic applications beyond antibacterial properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chloro substituents enhance aldehyde reactivity toward nucleophilic additions (e.g., Grignard reactions) but reduce stability under basic conditions. The trifluoromethyl group in 2-Fluoro-6-trifluoromethylbenzaldehyde further destabilizes the aromatic ring, limiting its use in high-temperature reactions .
  • Ethynyl vs. Chloro : The ethynyl group in 2-Ethynyl-6-fluorobenzaldehyde introduces sp-hybridized carbon, enabling conjugation with the aromatic ring and participation in metal-catalyzed cross-coupling reactions, unlike the chloro analog .

Physical Properties and Solubility

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
2-Ethynyl-6-fluorobenzaldehyde 148.14 Not reported Likely low in water; soluble in THF, DCM
2-Chloro-6-fluorobenzaldehyde 158.56 45–48 Soluble in ethanol, ether
6-Ethoxy-2,3-difluorobenzaldehyde 186.16 Not reported High in DMSO; moderate in ethanol

Notes:

  • Solubility trends correlate with substituent polarity. Ethoxy and trifluoromethyl groups improve solubility in organic solvents, whereas halogens like chlorine reduce water miscibility .

Biological Activity

5-Methoxy-4-nitrothiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, biological assays, and implications in medicinal chemistry.

The molecular formula of this compound is C8H7N1O4SC_8H_7N_1O_4S, with a molecular weight of approximately 203.17 g/mol. The compound features a thiophene ring with methoxy, nitro, and carboxylic acid substituents, which contribute to its unique chemical reactivity and biological properties.

Antitumor Properties

Research indicates that this compound acts as an inhibitor of nicotinamide ribosyltransferase (NRT), an enzyme involved in cancer metabolism. Inhibition of NRT has been linked to reduced tumor growth and enhanced apoptosis in cancer cells. This suggests potential applications in cancer therapy, particularly in targeting metabolic pathways crucial for tumor survival.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., A549 lung cancer cells) revealed that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells. The IC50 values ranged from 8.3 to 16.9 µg/ml, indicating a promising therapeutic index .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell:

  • Nicotinamide Ribosyltransferase Inhibition : By inhibiting NRT, the compound disrupts NAD+ biosynthesis, leading to decreased cellular energy levels and promoting apoptosis in cancer cells.
  • Antibacterial Mechanism : The compound's nitro group is crucial for its antibacterial activity, as it requires reduction by bacterial nitroreductases to exert its effects. This activation mechanism enhances its efficacy against resistant bacterial strains .

Research Findings and Case Studies

StudyFindings
Study on Antitumor ActivityDemonstrated inhibition of NRT and reduced tumor growth in preclinical models.
Antimicrobial EfficacyShowed effective inhibition against E. coli and S. aureus , with MIC values comparable to standard antibiotics .
Cytotoxicity AssaysExhibited selective cytotoxicity towards cancer cells with low toxicity in normal cell lines .

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